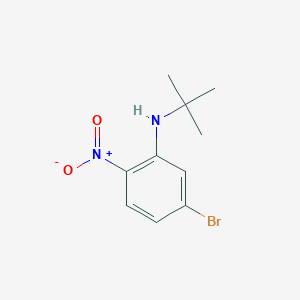

5-Bromo-N-tert-butyl-2-nitroaniline

描述

Overview of Nitroaniline Derivatives in Synthetic Chemistry and Material Science

Nitroaniline derivatives are fundamental building blocks in organic synthesis. The presence of both an amino and a nitro group on an aromatic ring provides multiple reactive sites, allowing for a diverse range of chemical transformations. These compounds are pivotal intermediates in the production of dyes, pigments, and agrochemicals. sigmaaldrich.comgoogle.com In material science, the inherent polarity and potential for hydrogen bonding in nitroanilines make them valuable precursors for creating advanced polymers and other specialized materials. google.com For instance, substituted anilines are utilized on a multi-ton scale for producing a variety of important compounds, including polymers and pharmaceuticals. google.com

Significance of Halogenation in Aromatic Systems

The introduction of a halogen atom onto an aromatic ring, a process known as halogenation, is a powerful tool in synthetic chemistry. cymitquimica.com Halogenation, typically an electrophilic aromatic substitution, alters the electronic properties of the aromatic system and provides a handle for further functionalization. researchgate.netnih.govrsc.orgresearchgate.net Halogens are highly electronegative, influencing the reactivity and regioselectivity of subsequent reactions. cymitquimica.com The carbon-halogen bond can be readily transformed through various cross-coupling reactions, making halogenated aromatics key intermediates in the synthesis of complex molecules. nih.gov

Contextualizing 5-Bromo-N-tert-butyl-2-nitroaniline within the Broader Class of Substituted Anilines and Nitrobenzenes

This compound belongs to the family of substituted anilines and nitrobenzenes. Its structure, featuring a bromine atom, a nitro group, and an N-tert-butyl group attached to an aniline (B41778) core, positions it as a valuable intermediate in specialized synthetic applications. The bulky tert-butyl group can influence the molecule's conformation and reactivity, potentially directing subsequent reactions to specific positions on the aromatic ring. This compound is recognized as a useful building block in organic synthesis. It is cited as a reactant or intermediate in the synthesis of more complex molecules, such as pyrrolidine-1,2-dicarboxamide derivatives and thyroid hormone receptor β agonist compounds, highlighting its role in pharmaceutical research.

While specific synthetic details for this compound are not extensively documented in publicly available literature, general methods for preparing substituted nitroanilines often involve the nitration of an appropriately substituted aniline or the amination of a halogenated nitrobenzene (B124822) derivative. nist.gov The synthesis of related compounds, such as 2-bromo-5-nitroaniline, has been described, involving steps like the nitration of bromobenzene (B47551) followed by further functional group manipulations.

Research Trajectories and Current Challenges in the Study of Brominated Nitroanilines

Current research involving brominated nitroanilines is largely driven by their utility as intermediates in the synthesis of high-value products, particularly pharmaceuticals. The challenge often lies in achieving regioselective synthesis, controlling the placement of substituents on the aromatic ring to produce the desired isomer with high purity and yield. For instance, the synthesis of 2-bromo-5-fluoro-4-nitroaniline, an intermediate for the drug Tezacaftor, highlights the importance of controlling nitration reactions on substituted anilines. google.com

A significant area of investigation is the development of more efficient and sustainable synthetic methods. This includes the exploration of novel catalysts and reaction conditions to improve selectivity and reduce environmental impact. The electrochemical reduction of substituted nitrobenzenes to their corresponding anilines is one such area of active research, aiming to provide a greener alternative to traditional methods that often require harsh conditions and toxic reagents. google.com Challenges remain in achieving high chemoselectivity, especially for complex substituted nitroarenes. google.com

Structure

3D Structure

属性

IUPAC Name |

5-bromo-N-tert-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-6-7(11)4-5-9(8)13(14)15/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOQUYKHAQDUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716662 | |

| Record name | 5-Bromo-N-tert-butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163707-73-0 | |

| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163707-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-tert-butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo N Tert Butyl 2 Nitroaniline

Strategic Approaches to Introducing Bromo and Nitro Groups

The synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline is a multi-step process that hinges on the careful and regioselective introduction of bromine and nitro groups onto the aromatic ring. The order of these introductions is critical to achieving the desired isomer. The most logical and commonly employed strategy involves first installing the bromo group onto an N-tert-butylaniline precursor, followed by a directed nitration. This pathway leverages the directing effects of the substituents to ensure the correct placement of the incoming functional groups.

Regioselective Bromination of N-tert-butyl-2-nitroaniline Precursors

The synthesis typically begins with a suitable precursor, such as N-tert-butylaniline. The N-tert-butylamino group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. To synthesize the target compound, where the bromine is para to the amino group, direct bromination of N-tert-butylaniline is the key first step. This leads to the formation of 4-Bromo-N-tert-butylaniline, the essential intermediate for the subsequent nitration step. Various techniques can be employed to achieve this transformation with high selectivity.

Electrophilic bromination is a standard method for introducing a bromine atom onto an activated aromatic ring. For anilines, which are highly reactive, milder brominating agents are often preferred to prevent over-bromination and other side reactions. rsc.org

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of electron-rich aromatic compounds like anilines. missouri.eduorganic-chemistry.org The reaction is typically carried out in a polar solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and can be tuned to favor the formation of the desired monobrominated product. lookchem.com The use of NBS is advantageous as it is a solid, making it easier to handle than liquid bromine, and reactions often proceed under mild conditions with high yields. lookchem.comnih.gov For instance, the bromination of substituted anilines with NBS can be achieved with high regioselectivity, depending on the solvent polarity. lookchem.com

| Precursor | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| N-tert-butylaniline | N-Bromosuccinimide (NBS) | Acetonitrile | 0 to RT | 8 | 4-Bromo-N-tert-butylaniline | ~97% (representative) |

| 4-tert-butylaniline (B146146) | N-Bromosuccinimide (NBS) | DMF | 0 to RT | 18.5 | 2-Bromo-4-tert-butylaniline | 87% |

Oxidative bromination offers an alternative, environmentally conscious approach that avoids the direct use of molecular bromine. researchgate.net These methods generate the electrophilic bromine species (Br+) in situ from a stable bromide salt, such as sodium bromide (NaBr) or ammonium (B1175870) bromide (NH4Br), and an oxidant. epa.govresearchgate.net

A common and effective system for this transformation is the combination of a bromide source with hydrogen peroxide (H2O2) in an acidic medium like acetic acid. researchgate.netresearchgate.net This system efficiently produces monobrominated anilines with high regioselectivity. The reaction conditions are generally mild, and the primary byproduct is water, making it a greener alternative to traditional methods. researchgate.net Other oxidants like dimethyl sulfoxide (B87167) (DMSO) in combination with hydrogen bromide (HBr) have also been successfully employed for the efficient bromination of various arenes. acs.org

| Precursor Type | Bromide Source | Oxidant | Solvent/Medium | Key Features | Yield (%) |

|---|---|---|---|---|---|

| Substituted Anilines | HBr | H2O2 | Water | "Green" approach, ambient temperature, no catalyst needed. | High |

| Anilines & Anisoles | NH4Br | H2O2 | Acetic Acid | Simple, efficient, regioselective, no catalyst. | Good to Excellent |

| Arenes/Heteroarenes | HBr | DMSO | - | Mild, practical, suitable for late-stage functionalization. | Up to >95% |

Nitration of Brominated N-tert-butyl-aniline Intermediates

Once the brominated intermediate, 4-Bromo-N-tert-butylaniline, is synthesized, the next critical step is the introduction of a nitro group. This is typically achieved through electrophilic aromatic nitration using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

The regioselectivity of the nitration step is governed by the directing effects of the substituents already present on the aromatic ring: the N-tert-butylamino group and the bromine atom.

N-tert-butylamino group (-NH-t-Bu): This is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. This effect significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack. It is a powerful ortho-, para-director.

Bromo group (-Br): This is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of the resonance donation from its lone pairs.

In the case of 4-Bromo-N-tert-butylaniline, the powerful activating and directing effect of the N-tert-butylamino group dominates. Since the para position is already occupied by the bromine atom, the nitronium ion is directed primarily to the ortho position (position 2), leading to the formation of this compound.

The N-tert-butyl group is sterically bulky. This steric hindrance can potentially impede the approach of the electrophile to the adjacent ortho positions. In many electrophilic aromatic substitution reactions, a large alkyl group can decrease the proportion of the ortho-substituted product in favor of the less hindered para product.

However, in the nitration of 4-Bromo-N-tert-butylaniline, the para position is blocked. The strong electronic activation provided by the amino group at the ortho positions is a powerful driving force for the reaction. While the steric bulk of the tert-butyl group may slow the reaction rate compared to a less hindered N-alkyl aniline (B41778), the electronic factors are generally sufficient to ensure that nitration still occurs predominantly at the ortho position, yielding the desired 2-nitro product.

| Substrate | Reagents | Temperature (°C) | Key Consideration | Product |

|---|---|---|---|---|

| 4-Bromo-N-tert-butylaniline | HNO3 / H2SO4 | 0 to 25 (typical) | The strongly activating -NH-t-Bu group directs nitration to the ortho position, as the para position is blocked by bromine. | This compound |

Amination Strategies for N-tert-butyl Moiety Incorporation

The introduction of the sterically hindered tert-butyl group onto the nitrogen atom of 5-bromo-2-nitroaniline (B184017) presents a significant synthetic challenge. This section examines various amination strategies to achieve this transformation.

Synthesis via Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl-nitrogen bonds, particularly on electron-deficient aromatic rings. The presence of a strongly electron-withdrawing nitro group in the ortho and para positions to a leaving group significantly facilitates this reaction. nih.govmasterorganicchemistry.comyoutube.comyoutube.com In the context of synthesizing this compound, an SNAr approach could theoretically involve the reaction of a di-halogenated nitrobenzene (B124822) with tert-butylamine (B42293).

For instance, a plausible route could start from 1,4-dibromo-2-nitrobenzene. The nitro group activates the halogen atoms for nucleophilic displacement. Due to the electronic effects of the nitro group, the bromine atom at the C4 position is more activated towards nucleophilic attack than the bromine at the C1 position. However, the bulky nature of the incoming tert-butylamine nucleophile can introduce significant steric hindrance, potentially affecting the reaction rate and yield.

Table 1: Hypothetical SNAr Reaction for the Synthesis of this compound

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Putative Yield (%) |

| 1,4-Dibromo-2-nitrobenzene | tert-Butylamine | - | DMSO | 100-120 | Moderate |

| 1-Bromo-4-fluoro-2-nitrobenzene | tert-Butylamine | - | DMF | 80-100 | Good |

The choice of leaving group is also crucial in SNAr reactions. While fluoride (B91410) is often the most reactive leaving group in SNAr, the availability of the starting materials may dictate the use of other halogens like bromide or chloride. youtube.com

Alternative N-Alkylation Protocols

Direct N-alkylation of 5-bromo-2-nitroaniline with a tert-butylating agent is another potential route. However, the direct alkylation of amines, especially with bulky alkyl groups, can be challenging and often leads to over-alkylation or low yields. bristol.ac.uk

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a versatile method for the formation of C-N bonds, even with sterically demanding substrates. researchgate.netacs.orgresearchgate.netnih.gov This reaction could be employed to couple 5-bromo-2-nitroaniline with a source of the tert-butylamino group. The use of specialized phosphine (B1218219) ligands is critical to overcome the steric hindrance and achieve good catalytic turnover.

Table 2: Potential Buchwald-Hartwig Amination for this compound

| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Potential Yield (%) |

| 5-Bromo-2-nitroaniline | tert-Butylamine | Pd(OAc)₂ | RuPhos | KHMDS | Toluene (B28343) | 100 | Good |

| 1,4-Dibromo-2-nitrobenzene | tert-Butylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 110 | Moderate to Good |

Note: This table represents a potential application of the Buchwald-Hartwig amination based on literature for similar hindered couplings. nih.gov KHMDS stands for potassium hexamethyldisilazide.

Multi-Step Synthesis Pathways and Optimization

Sequential Functionalization Strategies

A logical multi-step synthesis of this compound would likely begin with a readily available starting material like aniline or benzene (B151609) and proceed through a series of electrophilic aromatic substitution and functional group interconversion steps. The order of these steps is critical to ensure the correct substitution pattern. ontosight.aiuva.nllibretexts.org

A plausible synthetic sequence could be:

Nitration of Bromobenzene (B47551): Bromobenzene can be nitrated to give a mixture of ortho- and para-nitrobromobenzene. The desired para-isomer, 1-bromo-4-nitrobenzene (B128438), can be separated.

Introduction of the Amino Group: The nitro group of 1-bromo-4-nitrobenzene can be reduced to an amino group to yield 4-bromoaniline (B143363).

N-tert-butylation: The resulting 4-bromoaniline can then be N-alkylated with a tert-butyl group. This step might require protection of the amino group followed by alkylation and deprotection to avoid side reactions.

Nitration: The final step would be the selective nitration of N-tert-butyl-4-bromoaniline. The directing effects of the amino and bromo substituents would need to be carefully considered to achieve nitration at the C2 position. A study on the regioselective nitration of N-alkyl anilines using tert-butyl nitrite (B80452) suggests a potential method for this transformation. sci-hub.se

An alternative strategy could involve the synthesis of 4-tert-butylaniline first, followed by bromination and then nitration. The synthesis of 4-tert-butylaniline can be achieved through various methods, including the Friedel-Crafts alkylation of aniline. ontosight.ai

One-Pot Synthesis Approaches and Atom Economy Considerations

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. rsc.orgrsc.orgorganic-chemistry.orgdartmouth.eduunl.edu A one-pot reductive amination of a suitable bromonitrobenzaldehyde could be a potential route to this compound. For example, 4-bromo-2-nitrobenzaldehyde (B1297750) could be reacted with tert-butylamine in the presence of a reducing agent. This would involve the in-situ formation of an imine followed by its reduction to the desired secondary amine.

The development of catalytic systems for the direct N-alkylation of nitroaromatics with alcohols also represents an atom-economical approach. bristol.ac.uk A hypothetical one-pot reaction could involve the reaction of 5-bromo-2-nitroaniline with tert-butanol (B103910) in the presence of a suitable catalyst.

Purity and Yield Optimization in Laboratory and Scaled Synthesis

Optimizing the purity and yield of a synthesis is a critical aspect of both laboratory-scale research and industrial production. This involves a careful selection of reaction conditions, reagents, and purification methods.

For the synthesis of this compound, several factors can be optimized:

Catalyst and Ligand Screening: In catalytic reactions like the Buchwald-Hartwig amination, a thorough screening of different palladium precursors and phosphine ligands is essential to identify the most active and selective catalytic system. bristol.ac.ukresearchgate.netacs.orgresearchgate.netnih.gov

Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF and DMSO are often used in SNAr reactions, while ethereal solvents like dioxane or toluene are common in cross-coupling reactions.

Temperature and Reaction Time: Optimization of temperature and reaction time is crucial to ensure complete conversion of the starting materials while minimizing the formation of side products.

Purification Techniques: The final product would likely require purification by techniques such as column chromatography, recrystallization, or distillation to remove any unreacted starting materials, catalysts, and byproducts. The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

Table 3: Factors for Optimization in the Synthesis of this compound

| Parameter | Considerations |

| Catalyst System | Screening of various Pd or other transition metal catalysts and ligands for optimal activity and selectivity. |

| Reaction Conditions | Optimization of solvent, temperature, and reaction time to maximize yield and minimize byproducts. |

| Stoichiometry | Precise control of the ratio of reactants and reagents to ensure complete conversion. |

| Work-up and Purification | Development of an efficient work-up procedure and selection of the most suitable purification method (e.g., chromatography, recrystallization). |

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthesis of this compound with high purity and yield, suitable for both research and potential larger-scale applications.

Elucidation of Molecular Structure and Intermolecular Interactions

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of 5-Bromo-N-tert-butyl-2-nitroaniline in a non-destructive manner.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of this compound provides key information about the electronic environment of the hydrogen atoms. The aromatic protons exhibit distinct chemical shifts due to the influence of the bromo, nitro, and N-tert-butylamino substituents. The tert-butyl group typically shows a singlet in the upfield region of the spectrum, integrating to nine protons. The aromatic protons will appear as a set of coupled multiplets in the downfield region, with their specific splitting patterns and coupling constants revealing their relative positions on the benzene (B151609) ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~1.40 | Singlet | N/A | C(CH₃)₃ |

| ~7.00 | Doublet | ~8.5 | H-3 |

| ~7.50 | Doublet of doublets | ~8.5, ~2.0 | H-4 |

| ~7.80 | Doublet | ~2.0 | H-6 |

| ~8.50 | Singlet (broad) | N/A | NH |

Note: This is a hypothetical representation. Actual values may vary based on solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon bearing the nitro group appearing significantly downfield. The carbons of the tert-butyl group will also have a characteristic chemical shift.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~30 | C(CH₃)₃ |

| ~55 | C(CH₃)₃ |

| ~115 | C-Br |

| ~120 | C-3 |

| ~125 | C-6 |

| ~130 | C-4 |

| ~140 | C-N |

| ~145 | C-NO₂ |

Note: This is a hypothetical representation. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, characteristic absorption bands for the N-H, C-H, aromatic C=C, and N-O stretching vibrations are expected. The presence of the nitro group is typically confirmed by strong asymmetric and symmetric stretching bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Secondary Amine |

| ~2970 | C-H Stretch (aliphatic) | tert-Butyl Group |

| ~1600 | C=C Stretch (aromatic) | Benzene Ring |

| ~1530 | Asymmetric N-O Stretch | Nitro Group |

| ~1350 | Symmetric N-O Stretch | Nitro Group |

| ~830 | C-H Bend (aromatic) | Substituted Benzene |

| ~680 | C-Br Stretch | Bromo Group |

Note: This is a generalized representation. Actual peak positions and intensities can vary.

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₃BrN₂O₂), HRMS would provide an exact mass that can be compared to the calculated theoretical mass, confirming the molecular formula with a high degree of confidence. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) would also be a key identifying feature in the mass spectrum.

X-ray Crystallography for Solid-State Structural Analysis

Crystal Packing and Lattice Interactions

The crystal packing of this compound is expected to be a dense arrangement, governed by a combination of hydrogen bonds, halogen bonds, and van der Waals forces. In analogous nitroaniline derivatives, molecules often organize into layered or herringbone patterns. The bulky tert-butyl group, however, is likely to introduce significant steric hindrance, potentially disrupting simple packing motifs and leading to a more complex, three-dimensional lattice. The interplay between the attractive forces of hydrogen and halogen bonds and the repulsive steric interactions of the tert-butyl group will be a critical determinant of the final crystal lattice.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are anticipated to play a pivotal role in the supramolecular assembly of this compound.

A prominent feature in ortho-nitroanilines is the formation of an intramolecular hydrogen bond between the amino group (-NH) and one of the oxygen atoms of the adjacent nitro group (-NO₂). This interaction forms a stable six-membered ring, referred to as an S(6) motif. This intramolecular bond is expected to be present in this compound, influencing the planarity of the nitro and amino substituents relative to the benzene ring.

While the primary amine hydrogen is involved in an intramolecular bond, the secondary amine hydrogen of the tert-butylamino group remains available for intermolecular hydrogen bonding. This hydrogen atom can act as a donor to the oxygen atoms of the nitro group or the nitrogen atom of the amine group on neighboring molecules. These intermolecular hydrogen bonds would link the molecules into chains, sheets, or more complex three-dimensional networks, further stabilizing the crystal structure.

Influence of tert-Butyl and Bromo Substituents on Crystal Architecture

The tert-butyl and bromo substituents have a profound impact on the crystal architecture of this compound.

tert-Butyl Group: This large, sterically demanding group will significantly influence the molecular packing. wikipedia.org Its bulkiness can prevent close packing and may lead to the formation of cavities or channels within the crystal lattice. wikipedia.org The Thorpe-Ingold effect suggests that such bulky groups can also influence intramolecular geometry, which in turn affects intermolecular packing. wikipedia.org

Bromo Substituent: The bromine atom primarily influences the electronic properties of the molecule and introduces the potential for halogen bonding. researchgate.net Its presence can alter the charge distribution on the aromatic ring, affecting the strength of other intermolecular interactions. The ability of bromine to participate in halogen bonds provides an additional directional force in the crystal packing, competing with and complementing the hydrogen bonding network. researchgate.netmdpi.com

Below is a table summarizing the anticipated intermolecular interactions and the participating groups in this compound.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Structure |

| Intramolecular Hydrogen Bond | N-H (Amine) | O (Nitro) | Planarization of substituents, formation of S(6) ring |

| Intermolecular Hydrogen Bond | N-H (tert-Butylamine) | O (Nitro), N (Amine) | Formation of chains, sheets, or 3D networks |

| Halogen Bond | Br | O (Nitro), N (Amine) | Directional control of packing, lattice stabilization |

| π-Stacking | Benzene Ring | Benzene Ring | Contribution to cohesive energy, potentially offset |

| C-H···π Interactions | C-H (tert-Butyl/Aromatic) | Benzene Ring | Weak stabilizing interactions |

| van der Waals Forces | All atoms | All atoms | Overall packing efficiency and space-filling |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.

A full geometry optimization of 5-Bromo-N-tert-butyl-2-nitroaniline would be performed using a specified DFT functional and basis set. This would yield the most stable three-dimensional arrangement of the atoms in the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a data table. This analysis would reveal how the bulky tert-butyl group and the electron-withdrawing nitro group influence the geometry of the aniline (B41778) ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A lower gap suggests higher reactivity. Analysis would also map the spatial distribution of these orbitals to identify the likely sites for nucleophilic and electrophilic attack. The intramolecular charge transfer characteristics, from the electron-donating amino group to the electron-accepting nitro group, would also be quantified.

The EPS map illustrates the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how the molecule will interact with other molecules and its sites of reactivity for electrophilic and nucleophilic attack.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is used to visualize and understand the weak interactions within and between molecules, such as van der Waals forces and hydrogen bonds.

RDG plots are a method for visualizing non-covalent interactions. They generate surfaces in real space where the color indicates the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Without a dedicated research paper providing the output of these calculations for this compound, any attempt to generate the specific data and detailed discussions required would be speculative and not meet the standards of scientific accuracy.

Molecular Dynamics (MD) Simulations

MD simulations of molecules like ortho-nitroaniline have been employed to investigate phenomena such as photodissociation dynamics and molecular stability. nih.govacs.org These studies often utilize ab initio molecular dynamics (AIMD), which combines classical dynamics with quantum mechanical calculations for the forces between atoms at each time step. acs.org This approach is particularly useful for understanding chemical reactions and electronic properties.

For a molecule like this compound, MD simulations could elucidate several key aspects:

Conformational Analysis: The bulky tert-butyl group and the nitro group can sterically interact, influencing the molecule's preferred three-dimensional structure. MD simulations can explore the rotational freedom around the N-C(tert-butyl) and C-N(nitro) bonds, identifying the most stable conformers and the energy barriers between them.

Solvent Effects: By simulating the compound in various solvents, MD can predict how the solvent environment affects its conformation and intermolecular interactions. This is crucial for understanding its behavior in solution.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino proton and an oxygen of the ortho-nitro group is a key feature that can significantly impact the molecule's planarity and stability. Studies on ortho-nitroaniline have highlighted the importance of such interactions. nih.govacs.org MD simulations can quantify the strength and persistence of this hydrogen bond in this compound.

Vibrational Dynamics: MD simulations can predict the vibrational spectra of the molecule, which can be compared with experimental spectroscopic data to validate the computational model.

The insights from such simulations are valuable for rationalizing the molecule's physicochemical properties and reactivity. For instance, the stability conferred by intramolecular hydrogen bonding in related nitroanilines has been a subject of detailed computational and experimental investigation. nih.govacs.org

| Potential Application of MD Simulation | Information Gained for this compound |

| Conformational Searching | Identification of stable rotamers and their relative energies. |

| Solvation Studies | Understanding of solute-solvent interactions and their impact on molecular structure. |

| Hydrogen Bond Analysis | Assessment of the stability and dynamics of intramolecular hydrogen bonds. |

| Thermal Stability | Prediction of molecular behavior at different temperatures. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or a specific physicochemical property. For the derivatives of this compound, QSAR modeling would be a valuable approach to predict their activities and guide the synthesis of new, potentially more potent or selective analogues. Although no specific QSAR models for derivatives of this compound have been published, the methodology can be described based on studies of other nitroaromatic and aniline compounds. dergipark.org.trnih.govatlantis-press.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., enzyme inhibition, cytotoxicity) would be measured experimentally. This forms the training set for the model.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical representations of the molecular graph, describing connectivity and branching.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the descriptors to the observed biological activity. atlantis-press.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For derivatives of this compound, a QSAR study could investigate how modifications at different positions on the benzene (B151609) ring or alterations to the N-tert-butyl group affect a particular activity. For example, substituting the bromo atom with other halogens or introducing substituents at other positions on the ring would change the electronic and steric properties, which could be captured by the QSAR model.

The resulting model could then be used to predict the activity of yet-unsynthesized derivatives, allowing for a more focused and efficient drug discovery or materials science effort. Studies on other nitrobenzene (B124822) derivatives have successfully used QSAR to model properties like toxicity, demonstrating the utility of this approach. dergipark.org.tr

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, intermolecular interactions (e.g., hydrogen bonding, electrostatic interactions). |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Binding affinity to a receptor or enzyme active site. |

| Hydrophobic | LogP, Polar Surface Area | Membrane permeability, solubility, hydrophobic interactions with a target. |

| Topological | Connectivity Indices, Shape Indices | Overall molecular shape and size, which can be crucial for biological activity. |

Chemical Reactivity and Transformation Studies

Reactions of the Nitro Group

The electron-withdrawing nitro group is a key site for chemical transformations, primarily reduction.

Reduction to Amine Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For aromatic nitro compounds, a variety of reducing agents are commonly employed. It is anticipated that 5-Bromo-N-tert-butyl-2-nitroaniline could be converted to 4-bromo-N1-tert-butylbenzene-1,2-diamine through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid, would also be expected to effect this transformation. The specific conditions, including solvent, temperature, and pressure, would influence the efficiency and selectivity of the reaction.

Redox Chemistry and Reactive Intermediates

The reduction of a nitro group can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species. The specific redox potential of this compound has not been reported. The electronic environment created by the bromine atom and the N-tert-butylamino group would influence the stability of these reactive intermediates. Studies on related N-alkyl nitroanilines suggest that the interplay of these substituents could lead to complex redox behavior, but specific data for the title compound is not available.

Reactions of the Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom should activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). It is plausible that strong nucleophiles, such as alkoxides, thiolates, or amines, could displace the bromide ion. The bulky N-tert-butyl group may exert some steric hindrance, potentially affecting the reaction rates and conditions required compared to less hindered analogues. However, no specific examples of SNAr reactions on this compound have been documented.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromo substituent makes this compound a potential substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst and a base would be expected to form a biaryl or styrenyl derivative, respectively.

Heck Coupling: Coupling with an alkene, catalyzed by a palladium complex, could introduce a vinyl group at the 5-position.

Sonogashira Coupling: Reaction with a terminal alkyne under palladium and copper catalysis would likely yield an alkynylated product.

While these reactions are standard procedures for aryl bromides, their application to this compound has not been specifically reported. The reaction conditions would need to be optimized to be compatible with the other functional groups present in the molecule.

Reactions at the Amine Nitrogen

The secondary amine in this compound is sterically hindered by the adjacent tert-butyl group. This steric bulk would significantly influence its reactivity. While reactions such as acylation, alkylation, or sulfonylation are theoretically possible, they would likely require more forcing conditions compared to a less hindered aniline (B41778). The electron-withdrawing effect of the ortho-nitro group would also reduce the nucleophilicity of the amine nitrogen. No specific studies on the reactions at the amine nitrogen of this compound are available in the literature.

Acylation and Alkylation

The reactivity of the amino group in 2-nitroanilines is a key aspect of their chemistry. The presence of the electron-withdrawing nitro group ortho to the amino group generally decreases the nucleophilicity of the nitrogen atom. However, the bulky tert-butyl group on the nitrogen in this compound introduces significant steric hindrance, which can influence the feasibility and conditions required for acylation and alkylation reactions.

While specific studies on the acylation and alkylation of this compound are not extensively detailed in the provided search results, general principles of aniline chemistry can be applied. Acylation, the addition of an acyl group (R-C=O), would likely require reactive acylating agents such as acid chlorides or anhydrides, potentially with a base catalyst to deprotonate the amine. The steric bulk of the tert-butyl group may necessitate more forcing reaction conditions (e.g., higher temperatures) compared to less hindered anilines.

Alkylation, the addition of an alkyl group, at the amino nitrogen would be challenging due to the existing tert-butyl substituent. N-alkylation would lead to a sterically crowded quaternary ammonium (B1175870) salt, which is generally an unfavorable transformation. Therefore, alkylation reactions, if they were to occur, might proceed at other positions on the molecule under specific conditions, although this is less common.

A related transformation is the N-alkylation of oximes, which is a conventional method for preparing nitrones. researchgate.net This suggests that derivatives of this compound could potentially undergo such reactions.

Table 1: Potential Acylation and Alkylation Reactions of this compound

| Reaction Type | Reagent Example | Potential Product Structure | Notes |

| Acylation | Acetyl chloride (CH₃COCl) | 5-Bromo-N-acetyl-N-tert-butyl-2-nitroaniline | The reaction would likely require a base and could be sterically hindered. |

| Alkylation | Methyl iodide (CH₃I) | 5-Bromo-N-tert-butyl-N-methyl-2-nitroanilinium iodide | Formation of a quaternary ammonium salt would be sterically demanding and may not be favorable. |

Derivatization and Formation of New Functional Groups

The functional groups present in this compound—the bromo, nitro, and substituted amino groups—offer multiple avenues for derivatization.

One of the most fundamental transformations of a nitro group is its reduction to an amino group. mdpi-res.com This would convert this compound into a substituted o-phenylenediamine (B120857) derivative. These diamines are valuable precursors for the synthesis of various heterocyclic compounds like benzimidazoles and quinoxalines. uj.edu.pl A variety of reducing agents and catalytic systems have been developed for this purpose, with recent advancements including the use of metal nanoparticles. mdpi-res.com

The bromo substituent on the aromatic ring can participate in nucleophilic aromatic substitution (ArSN) reactions. uj.edu.pl Although the nitro group is in the ortho position, which strongly activates the ring towards nucleophilic attack, the substitution pattern of this compound might direct substitution to specific positions. For instance, in related 4,5-disubstituted-2-nitroanilines, transetherification has been observed at the C-5 position. uj.edu.pl This suggests that the bromo group at C-5 could potentially be replaced by other nucleophiles under suitable conditions.

Furthermore, the nitro group itself can act as a leaving group in certain organic reactions, enabling the formation of carbon-carbon double bonds through the elimination of HNO₂. mdpi-res.com It can also be substituted by various nucleophiles in transition-metal-catalyzed cross-coupling reactions. mdpi-res.com

Nitrones, which are versatile organic compounds, can be synthesized from related aromatic aldehydes. researchgate.net While not a direct derivatization of the starting aniline, this highlights the potential for transforming the functional groups of this compound into precursors for such syntheses.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagent/Condition | Resulting Functional Group | Potential Application of Product |

| Nitro Group Reduction | e.g., H₂, Pd/C; Sn/HCl | Amino group (-NH₂) | Synthesis of benzimidazoles, quinoxalines. uj.edu.pl |

| Nucleophilic Aromatic Substitution | e.g., Alkoxides (RO⁻) | Alkoxy group (-OR) | Synthesis of pharmacologically active compounds. uj.edu.pl |

| Cross-Coupling Reaction | Transition metal catalyst + Nucleophile | Various functional groups | Synthesis of polyfunctionalized compounds. mdpi-res.com |

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, the directing effects of the substituents on the aromatic ring are crucial. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Conversely, the amino and bromo groups are ortho, para-directors. The interplay of these electronic effects, along with the significant steric hindrance from the tert-butyl group, will dictate the regiochemical outcome of reactions on the aromatic ring.

In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group strongly activates the ortho and para positions. In a study on the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines, it was found that nucleophilic substitution occurred selectively at the C-5 position. uj.edu.pl This suggests that in reactions involving this compound, the bromo group at the C-5 position would be a likely site for nucleophilic attack.

Stereoselectivity , the preferential formation of one stereoisomer over another, would be relevant in reactions that introduce a new chiral center. For example, if a reaction were to create a stereocenter on a substituent attached to the ring, the existing molecular framework could influence the stereochemical outcome. In the synthesis of a related nitrone, (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone, the stereochemistry around the C=N bond was noted to be important for subsequent reactions. researchgate.net While this compound itself is achiral, its derivatives could exhibit stereoisomerism, and the synthesis of a specific isomer would require stereoselective methods.

For instance, the stereoselective Henry reaction (nitroaldol reaction) and nitro-Mannich reaction are established methods for creating enantiomerically enriched β-nitroalcohols and β-nitroamines, respectively. mdpi-res.com These types of reactions, if applied to derivatives of this compound, could lead to products with controlled stereochemistry.

Table 3: Summary of Regio- and Stereoselectivity Considerations

| Reaction Type | Selectivity Type | Influencing Factors | Predicted Outcome for this compound |

| Electrophilic Aromatic Substitution | Regioselectivity | Directing effects of -NO₂, -NH(t-Bu), -Br; Steric hindrance | Complex to predict without experimental data, but substitution would likely be directed by the interplay of activating and deactivating groups. |

| Nucleophilic Aromatic Substitution | Regioselectivity | Activating effect of -NO₂ group | Substitution is likely favored at the C-5 position, replacing the bromo group. uj.edu.pl |

| Reactions introducing a chiral center | Stereoselectivity | Steric and electronic properties of the substrate and reagents | The bulky tert-butyl group could provide a degree of stereocontrol in reactions at adjacent positions. |

Applications of 5 Bromo N Tert Butyl 2 Nitroaniline and Its Derivatives

Precursors in Organic Synthesis

5-Bromo-N-tert-butyl-2-nitroaniline serves as a valuable starting material in the synthesis of more complex chemical structures. Its bifunctional nature, possessing both a reactive nitro group and a sterically hindered aniline (B41778), allows for a range of chemical transformations.

Building Blocks for Complex Organic Molecules

Nitro compounds are recognized as versatile building blocks in organic synthesis. nih.gov They are foundational molecules for constructing more intricate organic compounds, including pharmaceuticals, polymers, and agrochemicals. researchgate.net The nitro group, in particular, is a popular chemical function in drug design due to its influence on the pharmacokinetic and pharmacodynamic properties of pharmaceutical agents. beilstein-journals.org The transformation of the nitro group into other functional groups is a critical step in synthesizing pharmaceutically relevant compounds. beilstein-journals.org

While specific examples detailing the direct use of this compound in the assembly of large, complex molecules are not extensively documented in publicly available research, the general utility of nitroanilines as precursors is well-established. wikipedia.orgwikipedia.orgnih.govnih.gov The presence of the bromine atom and the tert-butyl group on the aniline ring of this compound provides specific sites for further chemical modifications, enabling its incorporation into larger molecular frameworks. The reduction of the nitro group to an amine is a fundamental transformation that opens up numerous possibilities for creating complex structures. sci-hub.st

Intermediate in the Synthesis of Heterocyclic Compounds (e.g., Quinoxalines)

A significant application of 2-nitroaniline (B44862) derivatives is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. rsc.orgijirset.com One of the key transformations is the catalytic reduction of the nitro group to an amine, which can then participate in cyclization reactions to form heterocyclic rings. nih.govnih.govresearchgate.net

Specifically, the reduction of a 2-nitroaniline derivative yields an ortho-phenylenediamine. nih.govnih.govresearchgate.net These diamines are crucial intermediates in the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. researchgate.net The standard method for synthesizing quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net

Therefore, this compound can be considered a potential precursor for the synthesis of substituted quinoxalines. The process would involve the reduction of its nitro group to form the corresponding 4-Bromo-N1-tert-butylbenzene-1,2-diamine. This intermediate could then be reacted with various 1,2-dicarbonyl compounds to yield a library of quinoxaline (B1680401) derivatives bearing the bromo and tert-butyl substituents. These substituents can be strategically used to modulate the physical, chemical, and biological properties of the final quinoxaline products.

Potential in Pharmaceutical and Medicinal Chemistry Research

The structural motifs present in this compound and its derivatives make them attractive candidates for exploration in drug discovery programs.

Development of Biologically Active Molecules

Nitro-containing compounds are integral to the development of new biologically active molecules. nih.gov The nitro group itself can be a key pharmacophore or can be chemically modified to generate other functional groups that impart biological activity. beilstein-journals.org For instance, certain nitroaniline derivatives have been investigated for their potential as antitumor agents. google.com The synthesis of novel compounds with potential therapeutic applications often involves the use of versatile starting materials like substituted nitroanilines. nih.gov

Enzyme Inhibition Studies

Derivatives of 2-nitroaniline have shown promise as enzyme inhibitors. In a notable study, a series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives were identified as a new class of inhibitors for SIRT6, a histone deacetylase implicated in diabetes. nih.gov The most potent compound in this series, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, exhibited an IC50 value of 4.93 μM against SIRT6. nih.gov This discovery highlights the potential of the substituted 2-nitroaniline scaffold in designing selective enzyme inhibitors. Although this study does not feature the exact this compound structure, it underscores the therapeutic potential of functionally similar molecules.

Protein Interaction Research

Recent research has shed light on the ability of nitro aromatic compounds to participate in significant intermolecular interactions within biological systems. Specifically, the nitro group can engage in what are known as π-hole interactions with lone-pair electrons from atoms like oxygen and sulfur found in protein structures. nih.gov These interactions, with estimated energies of about -5 kcal mol⁻¹, are considered functionally relevant in protein-ligand binding. nih.gov This suggests that the nitro group of this compound could play a direct role in how the molecule or its derivatives interact with target proteins. The presence of a positive electrostatic potential on the nitrogen atom of the nitro group facilitates these stabilizing interactions, which could be a key factor in the molecular recognition and biological activity of such compounds. nih.gov

Antimicrobial Activity Investigations and Mechanism of Action

While direct studies on this compound are limited, research into related nitroaromatic compounds provides significant insights into their antimicrobial potential. The activity of these compounds is often linked to the presence of the nitro (NO2) group. A general mechanism suggests that the nitro group undergoes intracellular reduction, creating toxic intermediates like nitroso and superoxide (B77818) species. encyclopedia.pub These reactive species can then damage cellular components, such as DNA, leading to cell death. encyclopedia.pub

A notable related compound, 5-bromo-5-nitro-1,3-dioxane (B1667936) (bronidox), demonstrates a mechanism centered on the oxidation of essential protein thiols. nih.govresearchgate.net This action inhibits crucial enzyme activity, which in turn halts microbial growth. nih.govresearchgate.net Another related antimicrobial, 2-bromo-2-nitropropane-1,3-diol (bronopol), operates through a similar pathway. Under aerobic conditions, it catalytically oxidizes thiols, producing reactive oxygen species like superoxide and peroxide that are directly responsible for its bactericidal effects. nih.gov

Table 1: Investigated Antimicrobial Mechanisms of Related Nitroaromatic Compounds

| Compound/Class | Proposed Mechanism of Action | Key Findings | References |

|---|---|---|---|

| Nitroaromatic Derivatives (General) | Intracellular reduction of the nitro group to form toxic intermediates (nitroso, superoxide species) that damage DNA. | The NO2 group is crucial for activity; its replacement with other groups significantly reduces efficacy. | encyclopedia.pub |

| 5-Bromo-5-nitro-1,3-dioxane (Bronidox) | Oxidation of essential protein thiols, leading to enzyme inhibition and subsequent growth inhibition. | The primary mode of action is similar to that of bronopol. | nih.govresearchgate.net |

| 2-Bromo-2-nitropropane-1,3-diol (Bronopol) | Catalytic oxidation of thiols, generating bactericidal reactive oxygen species (superoxide, peroxide). | Bactericidal activity is significantly reduced under anoxic conditions. | nih.gov |

Nitric Oxide Release Agents and Therapeutics

Nitroaniline derivatives are being investigated for their potential to act as nitric oxide (NO) donors, which is significant for therapeutic applications due to NO's role in various physiological processes. nih.govgoogle.com The development of compounds that can release NO in a controlled and sustained manner is a key objective to avoid the detrimental effects of high-concentration bursts. nih.gov N-nitrosated secondary amines are one class of materials known to release NO slowly and in a tunable fashion. nih.gov

Research has been conducted on N-(2-phenylethyl)nitroaniline derivatives as precursors for materials that provide sustained NO release. nih.gov A patent has also described the use of specific nitroaniline derivatives for the production of nitric oxide, particularly for preparing medicaments to treat diseases where NO administration may be beneficial. google.com This method can involve the generation of NO gas by irradiating a nitroaniline derivative with radiation of a specific wavelength (e.g., 300 nm to 500 nm). google.com Furthermore, S-nitroso-N-acetyl-penicillamine (SNAP), an NO donor, has been conjugated to titanium dioxide nanoparticles, with the nitrosation carried out using t-butyl nitrite (B80452) to create a system for controlled NO delivery. nih.gov

Applications in Materials Science

Dyes and Pigments Synthesis

Substituted nitroanilines are crucial intermediates in the synthesis of dyes and pigments. google.comatbuftejoste.com.ng Specifically, bromo-nitroaniline derivatives serve as foundational materials for a variety of colorants. For example, 2,6-dibromo-4-nitroaniline (B165464) is an important intermediate for azo disperse dyes. rsc.org The synthesis process for this intermediate has been developed to be more environmentally friendly, using bromide–bromate salts in an aqueous acidic medium without organic solvents. rsc.org

A well-documented application is the use of 4-bromo-2-nitroaniline (B116644) as a key precursor in one of the synthetic routes to Tyrian purple (6,6′-dibromoindigo), a historically significant dye. nih.gov This synthesis involves converting 4-bromo-2-nitroaniline into 4-bromo-2-nitrobenzaldehyde (B1297750), which then undergoes condensation and oxidative coupling to form the final pigment. nih.gov Additionally, p-Nitroaniline and its derivatives are used to create azo dyes for various materials, including leather, yielding shades like light brown and plum purple with good fastness properties. atbuftejoste.com.ng Disazo disperse dyes with near-infrared absorbing properties have also been synthesized from 4-bromoaniline (B143363). iiste.org

Table 2: Bromo-Nitroaniline Derivatives in Dye Synthesis

| Precursor/Intermediate | Final Dye/Pigment | Significance | References |

|---|---|---|---|

| 4-Bromo-2-nitroaniline | Tyrian purple (6,6′-dibromoindigo) | Serves as a key starting material in a multi-step synthesis of the historic pigment. | nih.gov |

| 2,6-Dibromo-4-nitroaniline | Azo Disperse Dyes | An important intermediate for various disperse dyes. | rsc.org |

| p-Nitroaniline | Azo Acid Dyes | Used to produce dyes for leather with good light and wash fastness. | atbuftejoste.com.ng |

| 4-Bromoaniline | Disazo Disperse Dyes | Used to create dyes that absorb in the near-infrared region. | iiste.org |

Optoelectronic Materials Research

The unique electronic properties of substituted nitroanilines make them candidates for research in optoelectronic materials. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring creates a "push-pull" system. This intramolecular charge transfer is a key characteristic for materials with nonlinear optical (NLO) properties.

Derivatives of spiropyran, a class of photochromic compounds, can be modified with substituents to tune their properties for optoelectronic applications. For instance, introducing an electron-acceptor nitro group can be crucial for creating photochromic labels with desired spectral and photochemical parameters. mdpi.com Electrophilic substitution reactions, including nitration and bromination, have been used to introduce substituents at specific positions on the spiropyran molecule to modulate its photoactive capabilities. mdpi.com

Development of Polymers with Specific Properties

Aniline derivatives are fundamental monomers for producing conductive polymers like polyaniline (PANI). nih.gov By incorporating different functional groups, such as the nitro group, into the aniline monomer, the properties of the resulting polymers can be precisely tuned. Research has been conducted on the copolymerization of aniline and 3-nitroaniline, demonstrating that varying the monomer ratios can modify the physicochemical properties of the resulting material, including its solubility, thermal stability, and electrical conductivity. researchgate.net The inclusion of the nitro group in the polymer chain is essential for achieving these optimized properties. researchgate.net

Functionalization is a key strategy to overcome the low solubility of PANI in most common solvents, which limits its applications. nih.gov Incorporating various substituents can improve solubility and allow for the formation of uniform thin polymer films, which are valuable for applications like chemical sensors. nih.govrsc.org Furthermore, polymerizations of phenylamines with sulfur monochloride have been investigated to create polymers with a backbone consisting solely of nitrogen and sulfur. nih.govacs.org The electronic properties and resulting color of these polymers, ranging from yellow to purple, depend on the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. nih.govacs.org

Emerging Research Applications

The versatile chemical nature of bromo-nitroaniline derivatives makes them valuable starting materials for synthesizing novel compounds with potential applications in medicine and other advanced fields. Their use as scaffolds allows for the construction of more complex molecules with specific biological activities.

One emerging area is the development of photochromic systems for bionanophotonics and nanomedicine. 5'-substituted spiropyran derivatives are being explored as precursors for photochromic labels and probes. mdpi.com By introducing reactive groups onto the spiropyran structure, these molecules can be designed to bind covalently or non-covalently to specific biological targets, allowing their properties to be controlled by light. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The synthesis of 5-Bromo-N-tert-butyl-2-nitroaniline, while not extensively documented, can be approached through several potential routes, drawing from established methodologies for analogous compounds. Future research could focus on optimizing these pathways for efficiency, yield, and scalability.

A plausible synthetic approach involves the N-alkylation of 5-bromo-2-nitroaniline (B184017) with a tert-butylating agent. Traditional methods might employ tert-butyl halides, but these can be limited by side reactions. More advanced strategies could explore the use of tert-butanol (B103910) under acidic conditions or the use of isobutylene (B52900) with a suitable catalyst.

Another avenue for exploration is the direct amination of a precursor like 1,5-dibromo-2-nitrobenzene with tert-butylamine (B42293). This would require careful control of reaction conditions to ensure selective monosubstitution.

Future synthetic research should aim to develop and refine these routes, with a focus on catalyst selection, solvent effects, and reaction kinetics to maximize the yield and purity of this compound.

Table 1: Potential Synthetic Routes for this compound

| Route | Starting Materials | Reagents and Conditions | Potential Advantages | Potential Challenges |

| 1 | 5-Bromo-2-nitroaniline, Isobutylene | Acid catalyst (e.g., H₂SO₄), low temperature | High atom economy | Potential for polymerization of isobutylene |

| 2 | 1,5-Dibromo-2-nitrobenzene, tert-Butylamine | Palladium or Copper catalyst, base | Direct C-N bond formation | Control of mono- versus di-substitution |

| 3 | 2-Nitro-4-bromoaniline, tert-Butylation | Phase-transfer catalysis | Mild reaction conditions | Isomeric purity of starting material is crucial |

Investigation of Advanced Spectroscopic and Analytical Techniques

A thorough characterization of this compound is essential for its future application. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would form the baseline for structural elucidation, advanced techniques could provide deeper insights.

High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, especially given the substituted aromatic ring.

Solid-state NMR could be employed to study the compound's structure and dynamics in the solid phase, which is particularly relevant for materials science applications. Furthermore, X-ray crystallography would provide definitive information on the molecular geometry and intermolecular interactions in the crystalline state.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 8.2-8.4 (d, 1H, Ar-H), δ 7.5-7.7 (dd, 1H, Ar-H), δ 7.0-7.2 (d, 1H, Ar-H), δ 1.4-1.6 (s, 9H, t-Bu) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 145-148 (C-NO₂), δ 138-141 (C-N), δ 130-133 (C-Br), δ 125-128 (CH), δ 120-123 (CH), δ 115-118 (CH), δ 55-58 (C(CH₃)₃), δ 28-30 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ν 3400-3300 (N-H stretch), ν 1520-1500 & 1350-1330 (asymmetric and symmetric NO₂ stretch), ν 800-750 (C-Br stretch) |

| Mass Spec (EI) | m/z [M]⁺ expected around 272/274 (due to Br isotopes) |

Deeper Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be used to optimize the molecular geometry, calculate spectroscopic properties for comparison with experimental data, and determine electronic properties such as the HOMO-LUMO gap. nih.govjchps.comresearchgate.netresearchgate.net

Molecular electrostatic potential maps would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and potential reactivity. Time-dependent DFT (TD-DFT) could be used to predict the electronic absorption spectrum, which is relevant for understanding its photophysical properties. researchgate.net

Expansion of Biological Activity Profiling and Mechanistic Elucidation

Nitroaromatic compounds are known to exhibit a wide range of biological activities, and this compound is a candidate for investigation in several areas. nih.govnih.gov The presence of the nitro group, a known pharmacophore, suggests potential antimicrobial or anticancer properties. nih.govnih.govnih.gov

Initial screening could involve assays against a panel of bacterial and fungal strains, as well as various cancer cell lines. nih.govresearchgate.netresearchgate.net Should any significant activity be observed, further studies would be required to elucidate the mechanism of action. This could involve investigating its ability to generate reactive oxygen species, inhibit specific enzymes, or intercalate with DNA. nih.gov The lipophilicity introduced by the tert-butyl and bromo substituents may enhance cell membrane permeability, a key factor in drug efficacy. acs.orgcresset-group.com

Development of Green Chemistry Approaches for Synthesis and Application

Future research should prioritize the development of environmentally benign methods for the synthesis of this compound. This aligns with the growing importance of green chemistry in the chemical industry. chemrxiv.orgchemrxiv.orgvixra.orgijtsrd.com

Potential green approaches include the use of solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of recyclable catalysts. chemrxiv.orgbeilstein-journals.org Exploring enzymatic catalysis for the nitration or amination steps could also be a promising avenue.

In its application, the biodegradability and environmental fate of this compound should be assessed to ensure that its use does not lead to persistent organic pollutants.

Integration into Multi-Functional Materials and Systems

The unique combination of functional groups in this compound makes it an interesting building block for the development of advanced materials. The nitro group is a strong electron-withdrawing group, which, in conjunction with the electron-donating amino group, creates a "push-pull" system. This can lead to interesting non-linear optical (NLO) properties. jchps.com

The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the incorporation of this molecule into larger polymeric or supramolecular structures. rsc.org These materials could have applications in areas such as organic electronics, sensors, or as components in liquid crystals. The bulky tert-butyl group can influence the packing of the molecules in the solid state, potentially leading to materials with tailored physical properties.

常见问题

Q. What are the optimal synthetic routes for 5-Bromo-N-tert-butyl-2-nitroaniline, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions starting from aromatic precursors, including bromination, nitration, and tert-butyl amine substitution. Continuous flow reactors are recommended for precise control over temperature and concentration, reducing by-products and enhancing purity . Nucleophilic aromatic substitution (e.g., using tert-butylamine) under inert atmospheres (N₂/Ar) at 60–80°C is critical for intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions on the aromatic ring, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and amine (-NH) . X-ray crystallography, if feasible, provides definitive structural validation .

Q. How does the compound’s stability vary under different storage and experimental conditions?

The compound is light-sensitive and should be stored at 2–8°C in amber vials. Thermal stability tests (TGA/DSC) reveal decomposition above 150°C. In solution, polar aprotic solvents (e.g., DMF, DMSO) enhance stability compared to protic solvents .

Q. What role does this compound serve as an intermediate in organic synthesis?

It acts as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent. The tert-butyl group enhances steric bulk, directing regioselectivity in subsequent reactions .

Q. What methods are recommended for solubility assessment and purification?

Solubility screening in graded solvents (hexane → DMSO) identifies optimal recrystallization solvents. Column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column) achieves >95% purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations model electron density distribution to predict sites for electrophilic/nucleophilic attack. Molecular docking simulations assess steric effects from the tert-butyl group on reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Systematic replication under standardized assay conditions (e.g., fixed pH, temperature) is essential. Meta-analyses of dose-response curves across studies can identify outliers or confounding variables (e.g., solvent effects) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?

Modifying the nitro group to amine or amide derivatives enhances bioavailability. Comparative assays with analogs (e.g., 5-fluoro or 5-chloro substitutions) quantify the impact of halogen electronegativity on target binding .

Q. What mechanistic insights explain its behavior in palladium-catalyzed coupling reactions?

Kinetic studies (e.g., variable-temperature NMR) track oxidative addition rates of the C–Br bond to Pd(0). Ligand screening (e.g., XPhos vs. SPhos) optimizes catalytic turnover, while Hammett plots correlate substituent effects with reaction rates .

Q. How do degradation pathways of this compound impact its application in long-term studies?

Accelerated stability testing (40°C/75% RH) identifies hydrolysis of the nitro group as a primary degradation route. LC-MS/MS monitors degradation products, guiding formulation strategies (e.g., lyophilization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。